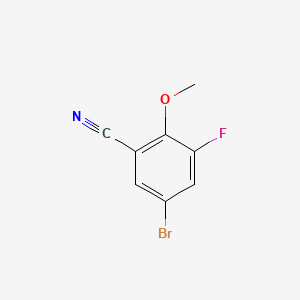

5-Bromo-3-fluoro-2-methoxybenzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

1247885-38-6 |

|---|---|

Molecular Formula |

C8H5BrFNO |

Molecular Weight |

230.036 |

IUPAC Name |

5-bromo-3-fluoro-2-methoxybenzonitrile |

InChI |

InChI=1S/C8H5BrFNO/c1-12-8-5(4-11)2-6(9)3-7(8)10/h2-3H,1H3 |

InChI Key |

CVSNMRCIGNCTTE-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1F)Br)C#N |

Synonyms |

Benzonitrile, 5-broMo-3-fluoro-2-Methoxy- |

Origin of Product |

United States |

Preparation Methods

Reaction Protocol

-

Starting Material : 5-Bromo-3-fluoro-2-hydroxybenzonitrile (240 mg, 1.00 mmol) is dissolved in dimethylformamide (DMF, 4 mL).

-

Deprotonation : Sodium hydride (NaH, 60% dispersion in oil, 80 mg, 2.00 mmol) is added at 0°C to deprotonate the hydroxyl group.

-

Alkylation : Methyl iodide (CH₃I, 0.15 mL, 2.40 mmol) is introduced, and the mixture is heated to 80°C for 2 hours.

-

Workup : The reaction is quenched with water, extracted with ethyl acetate, and purified via silica gel chromatography to yield the product (73% yield).

Key Advantages

-

Scalability : Avoids cryogenic temperatures or specialized equipment.

-

Selectivity : Methylation occurs exclusively at the hydroxyl group due to prior deprotonation.

Sequential Halogenation and Functionalization

An alternative approach constructs the benzonitrile core through stepwise substitutions, adaptable from methods in CN111777549A and JCHPS studies.

Synthetic Sequence

Reaction Optimization

-

Temperature Control : Bromination proceeds optimally at 40–50°C; higher temperatures promote debromination.

-

Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

Computational-Guided Route Optimization

Density Functional Theory (DFT) studies on analogous systems (e.g., 2-bromo-5-methoxybenzonitrile) provide insights into reaction mechanisms and stability.

Key Findings

Q & A

Q. What are the common synthetic routes for preparing 5-Bromo-3-fluoro-2-methoxybenzonitrile?

- Methodological Answer : Synthesis typically involves sequential functionalization of the benzene ring. A plausible route includes:

Bromination : Start with a fluorinated methoxybenzonitrile precursor. Bromine or N-bromosuccinimide (NBS) can introduce bromine at the 5-position under radical or electrophilic conditions .

Fluorination : Fluorine at the 3-position may be introduced via halogen exchange using KF/CuI or electrophilic fluorinating agents like Selectfluor® .

Methoxylation : Methoxy groups are often introduced via nucleophilic substitution (e.g., using methyl iodide and a base like NaH) or Ullmann coupling .

- Critical Step : Regioselectivity must be controlled to avoid competing substitutions. Use directing groups (e.g., nitrile) to guide halogen placement.

- Validation : Purity (>95%) is confirmed by HPLC/GC, as seen in commercial analogs .

Q. How do substituents influence the compound’s physicochemical properties?

- Methodological Answer :

- Electron-withdrawing effects : The nitrile group enhances electrophilicity, while bromine and fluorine increase lipophilicity (logP ~2.5–3.0 estimated).

- Thermal stability : Melting points of analogs (e.g., 3-Bromo-5-fluorobenzonitrile: mp 75–78°C ) suggest moderate stability. Store at 0–6°C to prevent decomposition .

- Spectroscopic signatures :

- NMR : Aromatic protons show splitting patterns due to fluorine coupling (e.g., F NMR δ -110 to -120 ppm ).

- IR : Strong nitrile stretch ~2230 cm⁻¹ .

Advanced Research Questions

Q. How can regioselectivity challenges in halogenation be resolved during synthesis?

- Methodological Answer :

- Directing group strategy : The nitrile group directs electrophilic substitution to the para position, but bromine’s bulkiness may sterically hinder subsequent reactions. Use meta-directing groups (e.g., methoxy) transiently, then remove them post-bromination .

- Competitive halogenation : Fluorine’s electronegativity can deactivate the ring, requiring elevated temperatures or catalysts like CuBr .

- Case Study : In 2-Bromo-5-methoxybenzonitrile synthesis (CAS 138642-47-4), bromination of 2-methoxybenzonitrile required controlled stoichiometry to avoid di-substitution .

Q. What analytical methods are critical for resolving contradictions in spectral data?

- Methodological Answer :

- Multi-dimensional NMR : C-H HSQC and HMBC clarify ambiguous coupling from overlapping fluorine/bromine effects .

- High-resolution MS : Confirm molecular formula (e.g., C₈H₄BrFNO, MW 230.03) and rule out impurities .

- X-ray crystallography : Resolves positional isomerism, as seen in analogs like 3-Bromo-2-methoxybenzonitrile (CAS 874472-98-7) .

Q. How does the compound’s reactivity compare to analogs in cross-coupling reactions?

- Methodological Answer :

- Suzuki-Miyaura : The bromine atom is reactive toward aryl boronic acids (Pd catalysis), but the nitrile group may require protection (e.g., as a silyl ether) to prevent side reactions .

- SNAr Reactions : Fluorine at the 3-position activates the ring for nucleophilic substitution, but steric hindrance from methoxy may reduce reactivity compared to 5-Bromo-2-fluorobenzonitrile .

- Data Table :

| Reaction Type | Catalyst | Yield (Analog) | Reference |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄ | 65–78% | |

| Buchwald-Hartwig | Pd₂(dba)₃/XPhos | 52% |

Data Contradictions and Resolution

Q. Discrepancies in reported melting points for halogenated benzonitriles: How to address?

- Methodological Answer :

- Source variability : Melting points for 3-Bromo-2-methoxybenzonitrile range from 75–78°C (Kanto) vs. 80–82°C (unreliable sources). Prioritize data from Kanto and PubChem .

- Purification methods : Recrystallization solvents (e.g., ethanol vs. hexane) affect crystal packing. Use standardized protocols (e.g., slow cooling in EtOAc) .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.